4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid
Overview
Description
Synthetic Routes and Reaction Conditions:
Hydrolysis of Vegetable Proteins: One of the earliest methods involved hydrolyzing vegetable proteins with hydrochloric acid to release glutamic acid, which is then neutralized with sodium hydroxide to form sodium glutamate.
Chemical Synthesis: Another method involves the chemical synthesis of glutamic acid from acrylonitrile, which is then converted to sodium glutamate.
Bacterial Fermentation: The most common modern method is bacterial fermentation.
Industrial Production Methods:
Fermentation Process: Industrial production primarily uses bacterial fermentation. The process involves fermenting plant-based ingredients such as sugar cane, sugar beets, cassava, or corn.
Types of Reactions:
Dissociation in Water: Sodium glutamate dissociates into sodium cations and glutamate anions when dissolved in water.
Decomposition: When heated above 232°C, sodium glutamate decomposes to release toxic fumes containing oxides of nitrogen and sodium.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the hydrolysis of vegetable proteins to release glutamic acid.
Sodium Hydroxide: Used to neutralize glutamic acid to form sodium glutamate.
Major Products:
Glutamic Acid: The primary product from the hydrolysis of vegetable proteins or bacterial fermentation.
Sodium Glutamate: Formed by neutralizing glutamic acid with sodium hydroxide.
Chemistry:
Flavor Enhancer: Sodium glutamate is extensively used in the food industry to enhance the savory taste of various foods.
Biology:
Neurotransmitter: Glutamate, the anion form of sodium glutamate, is a major excitatory neurotransmitter in the central nervous system.
Medicine:
Neurodegenerative Diseases: Research is ongoing into the role of glutamate in neurodegenerative diseases such as Alzheimer’s disease and amyotrophic lateral sclerosis.
Industry:
Mechanism of Action
Sodium glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is derived from sodium glutamate, cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Comparison with Similar Compounds
Disodium Inosinate: Another flavor enhancer that works synergistically with sodium glutamate to enhance umami taste.
Disodium Guanylate: Often used in combination with sodium glutamate to enhance the savory flavor of foods.
Uniqueness:
Solubility and Palatability: Among the sodium, magnesium, potassium, and calcium salts of glutamic acid, sodium glutamate is the most soluble and palatable.
Ease of Crystallization: Sodium glutamate is also the easiest to crystallize compared to its counterparts.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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